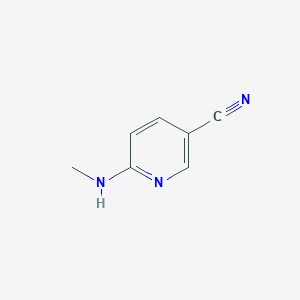

6-(Methylamino)nicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(methylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-9-7-3-2-6(4-8)5-10-7/h2-3,5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCRHTLXDCWARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591349 | |

| Record name | 6-(Methylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261715-36-0 | |

| Record name | 6-(Methylamino)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261715-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(methylamino)pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Methylamino)nicotinonitrile (CAS 261715-36-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methylamino)nicotinonitrile is a substituted pyridine derivative that holds significant interest within the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine ring appended with a methylamino and a nitrile group, serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to kinase inhibitor development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for this compound is not extensively available in peer-reviewed literature, a compilation of data from chemical suppliers and predictions based on structurally related compounds provides valuable insights.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 261715-36-0 | - |

| Molecular Formula | C₇H₇N₃ | [1][2] |

| Molecular Weight | 133.15 g/mol | [1][2] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | Not available | - |

| Boiling Point | 283.5 °C at 760 mmHg (predicted) | [3] |

| Density | 1.13 g/cm³ (predicted) | [3] |

| Flash Point | 125.3 °C (predicted) | [3] |

| Solubility | Predicted to be soluble in polar protic (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF). Limited solubility in non-polar solvents. Moderate water solubility is expected. | Inferred from related compounds[4] |

| LogP | 0.99498 (predicted) | [1] |

| Topological Polar Surface Area (TPSA) | 48.71 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis and Characterization

Diagram 1: Proposed Synthetic Pathway for this compound

Diagram 1: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 6-chloronicotinonitrile (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base (e.g., potassium carbonate, 2-3 equivalents) and an aqueous solution of methylamine (excess, e.g., 5-10 equivalents).

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-120 °C) for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization:

Due to the lack of specific experimental spectral data for this compound, the following are predicted characteristic spectroscopic features based on its structure and data from related compounds.

-

¹H NMR: The spectrum is expected to show a singlet for the methyl protons, a broad singlet for the N-H proton, and distinct signals in the aromatic region corresponding to the three protons on the pyridine ring.

-

¹³C NMR: The spectrum would display signals for the methyl carbon, and the six carbons of the pyridine ring, including the carbon of the nitrile group.

-

FT-IR: Characteristic vibrational bands would be expected for the N-H stretching of the secondary amine, C-H stretching of the methyl and aromatic groups, C≡N stretching of the nitrile group, and C=C and C=N stretching of the pyridine ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (133.15 g/mol ).

Biological Activity and Potential Applications

The nicotinonitrile scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[5] Notably, this scaffold has been extensively explored in the development of kinase inhibitors.

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. Several studies have demonstrated that nicotinonitrile derivatives can act as potent inhibitors of various kinases, including:

-

PIM Kinases: A number of nicotinonitrile derivatives have been synthesized and evaluated as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation in various cancers.[1][6] These compounds have shown promising cytotoxic activity against cancer cell lines.

-

Tyrosine Kinases: The nicotinonitrile scaffold has also been utilized in the design of tyrosine kinase inhibitors.[2] Derivatives have demonstrated the ability to induce apoptosis and arrest the cell cycle in cancer cells.

While direct experimental data on the kinase inhibitory activity of this compound is not available, its structural similarity to known kinase inhibitors suggests that it could serve as a valuable starting point or intermediate for the synthesis of novel kinase-targeted therapies.

Diagram 2: General Kinase Inhibition Mechanism

Diagram 2: Competitive ATP binding is a common mechanism for kinase inhibitors.

Experimental Protocols for Biological Evaluation

For researchers interested in evaluating the biological activity of this compound or its derivatives, the following are general protocols for common assays.

Diagram 3: Workflow for Kinase Inhibitor Screening

Diagram 3: A typical workflow for evaluating potential kinase inhibitors.

4.2.1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay - General Protocol)

This assay measures the amount of ADP produced during a kinase reaction, which is proportional to kinase activity.

-

Materials:

-

Recombinant kinase of interest (e.g., PIM-1, a tyrosine kinase)

-

Kinase-specific substrate

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Test compound (this compound or derivative) dissolved in DMSO

-

Assay plates (e.g., 384-well)

-

Plate reader capable of luminescence detection

-

-

Protocol:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In an assay plate, add the test compound, the kinase, and the kinase-specific substrate.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure the luminescence.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

-

4.2.2. Cell Viability Assay (MTT Assay - General Protocol)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

-

Conclusion

This compound is a chemical entity with significant potential as a building block in the development of novel therapeutics, particularly in the area of kinase inhibition. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on available information and data from structurally related molecules. The provided hypothetical synthesis and established biological assay protocols offer a solid foundation for researchers to further investigate the properties and potential applications of this and related nicotinonitrile derivatives. Further research is warranted to fully characterize this compound and explore its biological activity profile.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. 951260-14-3|6-(Dimethylamino)-4-methylnicotinonitrile|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 6-(Methylamino)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 6-(Methylamino)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes computational data, information on structurally related compounds, and established analytical methodologies to offer a thorough profile. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of nicotinonitrile derivatives, particularly in the context of drug discovery and development.

Introduction

This compound belongs to the nicotinonitrile class of compounds, which are recognized as important scaffolds in medicinal chemistry. Nicotinonitrile derivatives have shown a wide range of biological activities, including potential as kinase inhibitors.[1][2] This guide focuses on the core physicochemical properties of this compound, providing essential data for its handling, characterization, and potential application in research and development.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological and chemical systems. The following tables summarize the available and estimated data for this compound.

General Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 3-Pyridinecarbonitrile, 6-(methylamino)- | [3] |

| CAS Number | 261715-36-0 | [3][4] |

| Molecular Formula | C₇H₇N₃ | [3][4] |

| Molecular Weight | 133.15 g/mol | [3][4] |

| SMILES | CNC1=NC=C(C#N)C=C1 | [3] |

| Purity | ≥96% (Commercially available) | [3] |

| Storage | 4°C, protect from light | [3] |

Calculated Physicochemical Parameters

Computational models provide valuable estimations of a compound's properties, aiding in the prediction of its behavior.

| Parameter | Value | Source |

| Topological Polar Surface Area (TPSA) | 48.71 Ų | [3] |

| LogP (Octanol-Water Partition Coefficient) | 0.99498 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 1 | [3] |

Estimated Physical Properties

| Property | Estimated Value | Basis for Estimation |

| Melting Point | Data not available | Comparison with related compounds suggests it is a solid at room temperature. |

| Boiling Point | Data not available | - |

| Solubility | Moderately soluble in polar organic solvents. Limited solubility in non-polar solvents. | Based on the properties of other nicotinonitrile derivatives.[5] |

| pKa | Data not available | The pyridine nitrogen and the methylamino group are expected to be the basic centers. |

Experimental Protocols

This section outlines general experimental protocols for the synthesis, purification, and characterization of this compound. These are adaptable methods based on standard laboratory practices for similar compounds.

Synthesis

A plausible synthetic route for this compound could involve the nucleophilic aromatic substitution of a suitable precursor, such as 6-chloronicotinonitrile, with methylamine.

Reaction Scheme:

References

An In-depth Technical Guide to 6-(Methylamino)nicotinonitrile

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic and analytical methodologies related to 6-(Methylamino)nicotinonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Molecular Information

Molecular Structure:

This compound possesses a pyridine ring substituted with a methylamino group at the 6-position and a nitrile group at the 3-position.

Chemical Formula: C₇H₇N₃[1][2][3]

Molecular Weight: 133.15 g/mol [1][2][3][4]

SMILES: CNC1=NC=C(C#N)C=C1[1][2]

Synonyms: 3-Pyridinecarbonitrile, 6-(methylamino)-; 6-(Methylamino)-3-pyridinecarbonitrile[1][2]

Appearance: White to off-white solid powder.[5]

Physicochemical and Predicted Properties

The following table summarizes key quantitative data for this compound, providing a snapshot of its chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃ | [1][3] |

| Molecular Weight | 133.15 g/mol | [3][4] |

| CAS Number | 261715-36-0 | [3] |

| Topological Polar Surface Area (TPSA) | 48.71 Ų | |

| Predicted LogP | 0.99498 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

| Predicted Boiling Point | 283.5 ± 25.0 °C | [5] |

| Predicted Density | 1.13 ± 0.1 g/cm³ | [5] |

| Predicted pKa | 3.85 ± 0.10 | [5] |

Experimental Protocols

Proposed Synthesis of this compound:

This proposed synthesis involves a nucleophilic aromatic substitution reaction starting from 6-chloronicotinonitrile.

Materials:

-

6-chloronicotinonitrile

-

Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

A suitable organic solvent (e.g., ethanol, DMF)

-

A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloronicotinonitrile (1 equivalent) in a suitable organic solvent.

-

Addition of Reagents: Add the non-nucleophilic base (1.5-2 equivalents) to the solution, followed by the slow addition of the methylamine solution (1.2-1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Logical Workflow and Potential Applications

While specific signaling pathways involving this compound are not yet elucidated in the literature, the broader class of nicotinonitrile derivatives has garnered significant interest for its diverse biological activities, including potential applications as kinase inhibitors in cancer therapy.[5][6][7] The following diagram illustrates a logical workflow for the screening of such compounds.

This workflow outlines the process from the synthesis and characterization of this compound and its analogs, through biological screening for kinase inhibitory and anti-proliferative activities, to the analysis of structure-activity relationships for lead optimization. Nicotinonitrile-based compounds have shown promise as inhibitors of various kinases, which are pivotal in cell signaling pathways often dysregulated in cancer.[8][9]

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. 6-Amino-4-methylnicotinonitrile | C7H7N3 | CID 9964103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility of 6-(Methylamino)nicotinonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-(Methylamino)nicotinonitrile. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on its expected solubility based on its chemical properties and provides a detailed experimental protocol for its determination.

Physicochemical Properties

| Property | Value |

| CAS Number | 261715-36-0 |

| Molecular Formula | C₇H₇N₃ |

| Molecular Weight | 133.15 g/mol |

| Appearance | Expected to be a solid |

Predicted Solubility Profile

The solubility of this compound is dictated by its molecular structure, which includes a polar pyridine ring, a nitrile group, and a methylamino group. These features suggest a favorable solubility in polar solvents. The following table summarizes the expected qualitative solubility in a range of common organic solvents.[1] It is important to note that these are predictions and should be confirmed experimentally.

| Solvent Category | Representative Solvents | Expected Solubility |

| Polar Protic | Ethanol, Methanol | Favorable |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Favorable |

| Non-polar | Dichloromethane, Hexane | Limited |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the equilibrium solubility of this compound in an organic solvent of choice. This method is widely accepted and provides reliable quantitative data.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) (HPLC grade)

-

Volumetric flasks

-

Analytical balance

-

Temperature-controlled orbital shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Stock Solution for Standard Curve:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations that are expected to bracket the solubility of the compound.

-

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean autosampler vial. This step is critical to remove any undissolved particles.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Analyze the calibration standards and the diluted sample solution by HPLC.

-

Record the peak areas obtained for each standard and the sample.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

-

Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

In-Depth Technical Guide: Stability and Degradation Profile of 6-(Methylamino)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation profile of 6-(Methylamino)nicotinonitrile, a substituted pyridine derivative of interest in pharmaceutical research. Due to the limited availability of direct experimental data on this specific molecule, this guide synthesizes information from studies on structurally related compounds, including aminopyridines, cyanopyridines, and nicotinonitrile derivatives, to project a likely stability and degradation profile. It also outlines the standard methodologies for conducting forced degradation studies as mandated by regulatory bodies.

Executive Summary

This compound is a heterocyclic compound featuring a pyridine ring substituted with a methylamino group at the 6-position and a nitrile group at the 3-position. The stability of this molecule is crucial for its development as a potential pharmaceutical agent. Based on the chemistry of its functional groups and aromatic core, this compound is predicted to be susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions. The primary degradation pathways are anticipated to involve hydrolysis of the nitrile group and oxidation of the methylamino group. This document provides a theoretical framework for its stability, outlines experimental protocols for its assessment, and proposes potential degradation pathways.

Predicted Stability Profile

While specific quantitative data for this compound is not publicly available, a qualitative stability profile can be inferred from the behavior of analogous compounds.

Table 1: Predicted Stability of this compound under Forced Degradation Conditions

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic Hydrolysis | Susceptible | 6-(Methylamino)nicotinamide, 6-(Methylamino)nicotinic acid |

| Basic Hydrolysis | Susceptible | 6-(Methylamino)nicotinamide, 6-(Methylamino)nicotinic acid |

| Oxidative | Susceptible | N-oxide derivatives, products of amino group oxidation |

| Thermal | Likely Stable at standard conditions; degradation at high temperatures (>250-300°C) | Dehydrogenation, ring-opening, dealkylation (forming 6-aminonicotinonitrile), elimination of HCN[1] |

| Photolytic | Potentially Susceptible | Photodegradation products (e.g., dimers, oxides) |

Potential Degradation Pathways

The degradation of this compound is likely to proceed through several pathways, primarily targeting the nitrile and methylamino functional groups.

Hydrolytic Degradation

The cyano group on the pyridine ring is susceptible to hydrolysis under both acidic and basic conditions. This is a common reaction for cyanopyridines, which can be hydrolyzed to the corresponding amide (nicotinamide derivative) and subsequently to the carboxylic acid (nicotinic acid derivative).

Diagram 1: Proposed Hydrolytic Degradation Pathway

Caption: Proposed pathway for the hydrolysis of this compound.

Oxidative Degradation

The methylamino group is a primary target for oxidation. The nitrogen atom in the pyridine ring can also be oxidized to an N-oxide. The specific degradation products would depend on the oxidizing agent used.

Diagram 2: Potential Oxidative Degradation Sites

References

Theoretical Properties of 6-(Methylamino)nicotinonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methylamino)nicotinonitrile is a substituted pyridine derivative belonging to the broader class of nicotinonitriles. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as kinase inhibitors for cancer therapy. This technical guide provides a comprehensive overview of the theoretical properties of this compound, drawing upon available data and computational studies of closely related analogs. The document is intended to serve as a valuable resource for researchers engaged in the study and development of novel therapeutics based on the nicotinonitrile scaffold.

Theoretical and Physicochemical Properties

The theoretical properties of a molecule are crucial for understanding its behavior in biological systems and for guiding drug design efforts. While detailed quantum chemical calculations for this compound are not extensively available in the public domain, we can compile its basic physicochemical properties and infer others from studies on analogous compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₇N₃ | ChemScene |

| Molecular Weight | 133.15 g/mol | ChemScene |

| Topological Polar Surface Area (TPSA) | 48.71 Ų | ChemScene |

| LogP (octanol-water partition coefficient) | 0.99498 | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Rotatable Bonds | 1 | ChemScene |

| HOMO-LUMO Gap | Not available | Inferred from related nicotinonitriles to be in the range of 4-5 eV |

| Dipole Moment | Not available | Expected to be significant due to the presence of polar C≡N and N-H groups |

Experimental Protocols: Computational Chemistry

Detailed experimental validation of the theoretical properties of this compound is not currently published. However, the following protocol outlines a standard approach for performing Density Functional Theory (DFT) calculations to determine its quantum chemical properties, based on methodologies reported for similar nicotinonitrile derivatives.

Objective: To calculate the optimized molecular geometry, frontier molecular orbital energies (HOMO and LUMO), and other electronic properties of this compound.

Methodology: Density Functional Theory (DFT)

-

Software: Gaussian 16, ORCA, or similar quantum chemistry software package.

-

Initial Structure Preparation:

-

The 3D structure of this compound is built using a molecular editor such as GaussView or Avogadro.

-

The initial geometry is cleaned and pre-optimized using a molecular mechanics force field (e.g., MMFF94).

-

-

Geometry Optimization:

-

The structure is optimized to a stationary point on the potential energy surface using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

-

The 6-31G(d,p) basis set is employed for all atoms. This basis set provides a good balance between accuracy and computational cost for molecules of this size.

-

The optimization is performed without any symmetry constraints.

-

Convergence criteria are set to the software's default values for a tight optimization.

-

-

Frequency Calculation:

-

Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d,p)) to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

The results also provide thermodynamic properties such as zero-point vibrational energy (ZPVE).

-

-

Electronic Property Calculation:

-

Using the optimized geometry, a single-point energy calculation is performed.

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from this calculation.

-

The HOMO-LUMO energy gap is then calculated as E_gap = E_LUMO - E_HOMO.

-

Other properties such as the dipole moment and molecular electrostatic potential (MEP) are also calculated.

-

-

Data Analysis:

-

The output files are analyzed to extract the optimized coordinates, energies, HOMO-LUMO values, and other calculated properties.

-

Molecular orbitals can be visualized using software like GaussView or Chemcraft to understand the electron density distribution.

-

Caption: Workflow for DFT-based theoretical property calculation.

Potential Signaling Pathways

While the specific biological targets of this compound have not been elucidated, several nicotinonitrile derivatives have been identified as inhibitors of protein kinases involved in cancer progression. This suggests that this compound may also interact with similar signaling pathways.

Pim Kinase Signaling Pathway

Pim kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell survival, proliferation, and drug resistance. Inhibition of Pim kinases is a promising strategy for cancer therapy.

Caption: Potential inhibition of the Pim kinase signaling pathway.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Many small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain contain a nicotinonitrile scaffold.

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Conclusion

This compound presents an interesting scaffold for further investigation in the field of medicinal chemistry. While specific experimental data on its advanced theoretical properties are limited, computational methods provide a robust framework for its characterization. The potential for this molecule to interact with key cancer-related signaling pathways, as inferred from studies on analogous nicotinonitrile derivatives, underscores its therapeutic potential. The information and protocols provided in this guide are intended to facilitate future research and development efforts centered on this promising compound.

The Discovery and Enduring Legacy of Substituted Nicotinonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted nicotinonitriles, a class of pyridine derivatives characterized by a cyano group at the 3-position, have carved a significant niche in the landscape of medicinal chemistry and materials science. Their journey, from early synthetic explorations to their current status as key pharmacophores in approved drugs, is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key applications of substituted nicotinonitriles, with a focus on their synthesis, biological activities, and the signaling pathways they modulate.

A Historical Perspective: The Genesis of Nicotinonitrile Synthesis

The story of substituted nicotinonitriles is intrinsically linked to the broader history of pyridine synthesis. While pyridine itself was first isolated from coal tar in the 19th century, the development of systematic methods for constructing the pyridine ring paved the way for the creation of functionalized derivatives like nicotinonitriles.[1]

One of the earliest and most foundational methods for pyridine synthesis is the Hantzsch Pyridine Synthesis , discovered by Arthur Rudolf Hantzsch in 1882.[2][3][4] This multi-component reaction involves the condensation of a β-ketoester, an aldehyde, and ammonia to form a dihydropyridine, which is then oxidized to the corresponding pyridine. While not directly yielding a nitrile, this method laid the groundwork for building the core pyridine scaffold.

A significant advancement in the direct synthesis of substituted pyridines, including those that could be precursors to nicotinonitriles, was the Bohlmann-Rahtz Pyridine Synthesis , first reported in 1957.[5] This two-step method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a trisubstituted pyridine.[5]

Another key historical method is the Kröhnke Pyridine Synthesis , developed by Fritz Kröhnke and Wilfried Zecher in 1961.[6][7][8][9][10] This reaction utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of ammonium acetate to generate highly functionalized pyridines.[8][9][10]

The industrial production of the parent compound, nicotinonitrile (3-cyanopyridine), was revolutionized by the development of the ammoxidation of 3-methylpyridine (3-picoline) . This gas-phase catalytic reaction, using catalysts often based on vanadium pentoxide, provides an efficient and scalable route to this crucial intermediate.[11] Nicotinonitrile itself is a vital precursor to nicotinamide (a form of vitamin B3).[11][12]

These seminal synthetic strategies, and their subsequent modifications, opened the door for the exploration of a vast chemical space of substituted nicotinonitriles, leading to the discovery of compounds with a wide array of biological activities.

Key Synthetic Methodologies: Experimental Protocols

The following sections provide detailed experimental protocols for some of the key historical and modern methods used to synthesize substituted nicotinonitriles.

Hantzsch Dihydropyridine Synthesis (Classical Approach)

This reaction is a cornerstone of pyridine chemistry and serves as a foundational method for creating the pyridine ring, which can be further functionalized.

Reaction: Condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.

Experimental Protocol:

-

Reactant Mixture: In a round-bottom flask, combine one equivalent of the desired aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a source of ammonia (e.g., ammonium acetate or aqueous ammonia).

-

Solvent: Add a suitable solvent, typically ethanol or methanol.

-

Reaction Conditions: Reflux the mixture with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation of Dihydropyridine: Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product often precipitates and can be collected by filtration. If it does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

-

Aromatization to Pyridine: The isolated dihydropyridine is then oxidized to the corresponding pyridine. A common method is to dissolve the dihydropyridine in a suitable solvent (e.g., acetic acid) and treat it with an oxidizing agent such as nitric acid, chromium trioxide, or manganese dioxide. The reaction is often heated to drive it to completion.

-

Final Purification: After the oxidation is complete, the reaction mixture is worked up (e.g., by neutralization and extraction), and the final pyridine product is purified by distillation, recrystallization, or column chromatography.

Bohlmann-Rahtz Pyridine Synthesis

This method provides a direct route to substituted pyridines.

Reaction: Condensation of an enamine with an ethynylketone followed by cyclodehydration.[5]

Experimental Protocol:

-

Formation of the Aminodiene Intermediate:

-

Dissolve one equivalent of the enamine and one equivalent of the ethynylketone in a suitable solvent (e.g., toluene, ethanol).

-

The reaction is often carried out at room temperature or with gentle heating. The progress is monitored by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure, and the resulting aminodiene intermediate is purified, typically by column chromatography.

-

-

Cyclodehydration:

-

The purified aminodiene is heated at high temperatures (often >150 °C) to induce E/Z isomerization and subsequent cyclodehydration. This step can be performed neat or in a high-boiling solvent.[13]

-

Alternatively, the cyclization can be catalyzed by acids (e.g., acetic acid, zinc bromide) to lower the required reaction temperature.[5]

-

The resulting substituted pyridine is then purified by distillation or chromatography.

-

Modern Multi-Component Synthesis of a Substituted Nicotinonitrile

This example illustrates a contemporary one-pot approach to synthesize a highly functionalized nicotinonitrile derivative.

Reaction: One-pot reaction of an aldehyde, malononitrile, and a ketone in the presence of a base.

Experimental Protocol:

-

Reaction Setup: To a solution of the aldehyde (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., piperidine or ammonium acetate).

-

Knoevenagel Condensation: Stir the mixture at room temperature. This will form the corresponding ylidenemalononitrile intermediate.

-

Michael Addition and Cyclization: Add the ketone (1 equivalent) to the reaction mixture. Continue stirring at room temperature or with gentle heating. The ketone will undergo a Michael addition to the intermediate, followed by cyclization and tautomerization.

-

Aromatization: In the presence of a mild oxidizing agent (often air) and the basic catalyst, the intermediate will aromatize to the final substituted nicotinonitrile.

-

Work-up and Purification: Once the reaction is complete (monitored by TLC), the product is typically isolated by pouring the reaction mixture into water and filtering the resulting precipitate. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Substituted Nicotinonitriles in Drug Development: A Showcase

The versatility of the nicotinonitrile scaffold has been exploited in the development of several important therapeutic agents. The nitrile group can act as a key binding element or be a precursor for other functional groups.

Bosutinib: A Dual Src/Abl Kinase Inhibitor

Bosutinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[14][15] It functions by inhibiting the Bcr-Abl fusion protein and Src family kinases, which are crucial for the proliferation of cancer cells.[14][16][17][18]

Bosutinib's primary mechanism of action is the inhibition of the Src and Abl tyrosine kinases.[17] This dual inhibition disrupts downstream signaling pathways that are critical for cell proliferation, survival, and migration.

Neratinib: An Irreversible Pan-HER Tyrosine Kinase Inhibitor

Neratinib is an irreversible tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[19] It targets the epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), and HER4.[19][20][21]

By irreversibly binding to its target kinases, neratinib potently inhibits the downstream RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR signaling pathways, which are critical drivers of tumor growth and survival in HER2-positive cancers.[20][22]

Milrinone: A Phosphodiesterase 3 (PDE3) Inhibitor

Milrinone is a phosphodiesterase 3 (PDE3) inhibitor used in the treatment of acute decompensated heart failure.[23] Its nicotinonitrile core is part of a bipyridine structure.

Milrinone increases the intracellular concentration of cyclic adenosine monophosphate (cAMP) by inhibiting its degradation by PDE3.[23] In cardiac muscle, this leads to increased contractility (positive inotropy), while in vascular smooth muscle, it causes vasodilation.[23][24][25][26][27]

Quantitative Data on Nicotinonitrile-Based Drugs

The following table summarizes the inhibitory activities of the discussed nicotinonitrile-containing drugs against their primary targets.

| Drug | Target(s) | IC₅₀ (nM) | Assay Type |

| Bosutinib | Src | 1.2 | Cell-free kinase assay[18] |

| c-Abl | <20 | Cell-free kinase assay[18] | |

| Neratinib | EGFR (HER1) | 92 | Cell-free autophosphorylation assay[21] |

| HER2 | 59 | Cell-free autophosphorylation assay[21] | |

| HER4 | ~19 | In vitro kinase assay[21] | |

| Milrinone | PDE3 | Varies by tissue/isoform | Enzyme inhibition assay |

Note: IC₅₀ values are highly dependent on the specific assay conditions and should be considered as representative values.

Conclusion and Future Directions

The journey of substituted nicotinonitriles from their origins in foundational synthetic chemistry to their current role as life-saving pharmaceuticals is a powerful illustration of the evolution of drug discovery. The core pyridine-nitrile scaffold has proven to be a remarkably versatile platform for the design of highly specific and potent inhibitors of key biological targets.

Future research in this area will likely focus on several key aspects:

-

Development of Novel Synthetic Methodologies: The quest for more efficient, sustainable, and diverse synthetic routes to substituted nicotinonitriles remains an active area of research.

-

Exploration of New Biological Targets: The inherent chemical properties of the nicotinonitrile moiety will undoubtedly be leveraged to design inhibitors for a wider range of enzymes and receptors implicated in human diseases.

-

Targeted Drug Delivery and Prodrug Strategies: Enhancing the therapeutic index of potent nicotinonitrile-based drugs through targeted delivery systems and prodrug approaches will be a critical area of investigation.

The rich history and continued evolution of substituted nicotinonitriles ensure that this remarkable class of compounds will remain at the forefront of medicinal chemistry and drug development for the foreseeable future.

References

- 1. researchgate.net [researchgate.net]

- 2. grokipedia.com [grokipedia.com]

- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. jk-sci.com [jk-sci.com]

- 6. Kröhnke Pyridine Synthesis [drugfuture.com]

- 7. Kröhnke Pyridine Synthesis [drugfuture.com]

- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 14. minicule.com [minicule.com]

- 15. nbinno.com [nbinno.com]

- 16. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Neratinib for HER2-positive breast cancer with an overlooked option - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. immune-system-research.com [immune-system-research.com]

- 26. Novel role of phosphodiesterase inhibitors in the management of end-stage heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 27. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

The Emergence of 6-(Methylamino)nicotinonitrile as a Privileged Fragment in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern drug discovery, fragment-based approaches have gained significant traction as a powerful strategy for the identification of novel lead compounds. Central to this methodology is the use of small, low-complexity molecules, or "fragments," that can efficiently probe the binding pockets of biological targets. Among the vast chemical space of potential fragments, the nicotinonitrile scaffold has emerged as a versatile and valuable starting point for the development of potent and selective inhibitors, particularly in the realm of kinase-targeted therapies. This technical guide focuses on a specific and promising derivative, 6-(methylamino)nicotinonitrile, exploring its synthesis, known biological activities, and its potential as a cornerstone for fragment-based drug discovery (FBDD) campaigns targeting key signaling pathways implicated in cancer and other diseases.

Physicochemical Properties and Synthesis

This compound is a small heterocyclic molecule featuring a pyridine ring substituted with a methylamino group at the 6-position and a nitrile group at the 3-position. These functional groups impart specific electronic and steric properties that make it an attractive fragment for drug design. The methylamino group can act as a hydrogen bond donor, while the pyridine nitrogen and the nitrile group can act as hydrogen bond acceptors, facilitating interactions within a protein's binding site.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 261715-36-0 | --INVALID-LINK--[1] |

| Molecular Formula | C₇H₇N₃ | --INVALID-LINK--[1] |

| Molecular Weight | 133.15 g/mol | --INVALID-LINK--[1] |

| Topological Polar Surface Area (TPSA) | 48.71 Ų | --INVALID-LINK--[1] |

| logP | 0.99498 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 3 | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 1 | --INVALID-LINK--[1] |

| Rotatable Bonds | 1 | --INVALID-LINK--[1] |

Synthesis Protocol: Nucleophilic Aromatic Substitution

A common and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available 6-chloronicotinonitrile. The electron-withdrawing nature of the pyridine ring and the nitrile group facilitates the displacement of the chloro substituent by a nucleophile.

Experimental Protocol: Synthesis of this compound

Materials:

-

6-Chloronicotinonitrile

-

Methylamine solution (e.g., 40% in water or 2 M in THF)

-

Anhydrous polar aprotic solvent (e.g., Dioxane, DMF, or THF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloronicotinonitrile (1.0 equivalent) in the chosen anhydrous solvent.

-

Inert Atmosphere: Flush the reaction vessel with an inert gas to exclude moisture and oxygen.

-

Addition of Methylamine: To the stirred solution, add an excess of the methylamine solution (typically 3-5 equivalents) at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or recrystallization to yield pure this compound.

Role in Fragment-Based Drug Discovery (FBDD)

The utility of this compound as a fragment lies in its ability to form key interactions with a target protein while providing a vector for chemical elaboration. In a typical FBDD campaign, a library of fragments is screened against a target protein to identify "hits" with weak binding affinity. These hits then serve as starting points for optimization into more potent lead compounds through strategies such as fragment growing, linking, or merging.

While specific FBDD screening data for this compound is not extensively published in the public domain, the broader class of nicotinonitrile derivatives has been successfully employed in the development of inhibitors for several important drug targets, particularly protein kinases.

Target Landscape and Biological Activity of Nicotinonitrile Derivatives

The nicotinonitrile scaffold is a common feature in a number of potent kinase inhibitors. The biological activity of derivatives suggests that this compound is a promising starting point for targeting kinases such as Pim-1, c-Met, and VEGFR-2, all of which are implicated in cancer progression.

Table 2: Biological Activity of Selected Nicotinonitrile Derivatives

| Derivative | Target | IC₅₀ | Cell Line | Reference |

| Compound 7b (a nicotinonitrile derivative) | PIM-1 Kinase | 18.9 nM | - | --INVALID-LINK--[2][3] |

| Compound 4k (a nicotinonitrile derivative) | PIM-1 Kinase | 21.2 nM | - | --INVALID-LINK--[2][3] |

| Compound 7b (a nicotinonitrile derivative) | MCF-7 (Breast Cancer) | 3.58 µM | MCF-7 | --INVALID-LINK--[2][3] |

| Compound 7b (a nicotinonitrile derivative) | PC-3 (Prostate Cancer) | 3.60 µM | PC-3 | --INVALID-LINK--[2][3] |

| Compound 8 (a nicotinonitrile derivative) | Tyrosine Kinase (TK) | 311 nM | - | --INVALID-LINK--[4][5] |

| Compound 5g (a nicotinonitrile derivative) | Tyrosine Kinase (TK) | 352 nM | - | --INVALID-LINK--[4][5] |

| Compound 8e (a nicotinonitrile derivative) | Pim-1, -2, -3 Kinases | ≤ 0.28 µM | - | --INVALID-LINK--[6] |

Key Signaling Pathways

The development of inhibitors based on the this compound fragment would likely target key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating downstream targets that regulate apoptosis and cell cycle progression.[7] Its overexpression is associated with several cancers.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell growth, motility, and invasion.[8] Dysregulation of the HGF/c-Met pathway is a driver in many cancers.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][8]

Experimental Workflows and Protocols

The development of inhibitors from a this compound fragment would involve a series of well-defined experimental stages.

FBDD Workflow

General Kinase Inhibition Assay Protocol

The following is a generalized protocol for an in vitro kinase assay to determine the inhibitory activity of compounds derived from this compound. This protocol is adaptable for kinases such as Pim-1, c-Met, and VEGFR-2.

Materials:

-

Recombinant human kinase (e.g., Pim-1, c-Met, or VEGFR-2)

-

Kinase buffer (typically contains Tris-HCl or HEPES, MgCl₂, DTT, and BSA)

-

ATP

-

Peptide or protein substrate specific to the kinase

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)

-

Microplates (e.g., 96- or 384-well)

-

Plate reader capable of detecting luminescence or fluorescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Reaction Mixture Preparation: In each well of the microplate, add the kinase, the specific substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a specific period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound represents a valuable and versatile fragment for modern drug discovery endeavors. Its favorable physicochemical properties, straightforward synthesis, and the proven success of the broader nicotinonitrile scaffold in targeting disease-relevant kinases make it a compelling starting point for FBDD campaigns. The strategic elaboration of this fragment, guided by structural biology and iterative medicinal chemistry, holds significant promise for the development of novel, potent, and selective inhibitors for a range of therapeutic targets. This technical guide provides a foundational resource for researchers aiming to leverage the potential of this privileged fragment in their drug discovery programs.

References

- 1. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 4. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PIM1 - Wikipedia [en.wikipedia.org]

- 8. biorbyt.com [biorbyt.com]

The Intricate Dance of Structure and Activity: A Technical Guide to 6-Aminonicotinonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 6-aminonicotinonitrile scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors of various biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-aminonicotinonitrile derivatives, with a focus on their anticancer properties. We delve into the quantitative data from key studies, provide detailed experimental protocols for their synthesis and evaluation, and visualize the underlying molecular mechanisms and experimental workflows.

Quantitative Structure-Activity Relationship (SAR)

The biological activity of 6-aminonicotinonitrile derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring and the amino group. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on cytotoxic and enzyme inhibitory activities.

Cytotoxic Activity of Pyrano[2,3-c]pyrazole Fused Nicotinonitriles

A series of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-carbonitrile derivatives demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The nature of the substituent on the 4-aryl ring plays a crucial role in determining the potency.

| Compound ID | R (Aryl Group) | Cell Line | IC50 (µM)[1] |

| 5b | 2-Cl-C6H4 | KB | 8 ± 2.217 |

| 5c | 4-Cl-C6H4 | KB | 7 ± 2.77 |

| 5g | 4-F-C6H4 | KB | 7.5 ± 1.49 |

| 5f | 4-CH3-C6H4 | A549 | 31.5 ± 2.02 |

| 5g | 4-F-C6H4 | HepG2 | 22.5 ± 3.09 |

| 5e | 3-NO2-C6H4 | SW48 | 23 ± 0.772 |

| 5i | 4-OCH3-C6H4 | SW48 | 23 ± 4.97 |

| Doxorubicin | - | A549 | 6.8 ± 0.78 |

| Doxorubicin | - | HepG2 | 6.3 ± 0.65 |

| Doxorubicin | - | KB | 5.4 ± 0.5 |

| Doxorubicin | - | SW48 | 4.3 ± 0.12 |

Caption: Cytotoxicity of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-carbonitrile derivatives.

Cytotoxic Activity of 2-Amino-4,6-diphenylnicotinonitriles

In a study of 2-amino-4,6-diphenylnicotinonitrile derivatives, substitutions on the phenyl rings significantly modulated their cytotoxicity against breast cancer cell lines.

| Compound ID | R1 | R2 | Cell Line | IC50 (µM)[2] |

| 1 | H | H | MDA-MB-231 | 78.28 ± 3.9 |

| 1 | H | H | MCF-7 | > 100 |

| 3 | 4-F | 4-F | MDA-MB-231 | 1.81 ± 0.1 |

| 3 | 4-F | 4-F | MCF-7 | 2.85 ± 0.1 |

| 4 | 4-Cl | 4-Cl | MDA-MB-231 | 4.52 ± 0.2 |

| 4 | 4-Cl | 4-Cl | MCF-7 | 5.19 ± 0.3 |

| 5 | 4-Br | 4-Br | MDA-MB-231 | 15.52 ± 1.2 |

| 5 | 4-Br | 4-Br | MCF-7 | 20.07 ± 1.5 |

| 6 | 4-OCH3 | 4-OCH3 | MDA-MB-231 | 10.23 ± 0.8 |

| 6 | 4-OCH3 | 4-OCH3 | MCF-7 | 9.47 ± 0.7 |

| Doxorubicin | - | - | MDA-MB-231 | 3.18 ± 0.1 |

| Doxorubicin | - | - | MCF-7 | 4.17 ± 0.2 |

Caption: Cytotoxicity of 2-amino-4,6-diphenylnicotinonitrile derivatives against breast cancer cell lines.

Cytotoxicity and PIM-1 Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

Pyrido[2,3-d]pyrimidines, synthesized from a 2-aminonicotinonitrile precursor, have demonstrated potent cytotoxicity and inhibitory activity against PIM-1 kinase.

| Compound ID | Cytotoxicity IC50 (µM) - MCF-7[3] | Cytotoxicity IC50 (µM) - HepG2[3] | PIM-1 Kinase Inhibition IC50 (nM)[3] |

| 4 | 0.57 | 1.13 | 11.4 |

| 6 | 2.19 | 1.98 | 34.6 |

| 9 | 3.15 | 4.16 | - |

| 10 | 1.98 | 3.29 | 17.2 |

| 11 | 1.31 | 0.99 | 21.4 |

| Staurosporine | 6.76 | 8.15 | 16.7 |

Caption: Cytotoxicity and PIM-1 kinase inhibitory activity of pyrido[2,3-d]pyrimidine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are the protocols for key experiments cited in the development of 6-aminonicotinonitrile derivatives.

General Procedure for the Synthesis of 6-Amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-carbonitrile Derivatives[1]

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), 3-methyl-1H-pyrazol-5(4H)-one (1 mmol), and borax (0.1 mmol) in water (5 mL) is stirred at room temperature for the appropriate time as indicated by TLC. After completion of the reaction, the solid product is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure product.

MTT Assay for Cytotoxicity Evaluation[1][2]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

PIM-1 Kinase Inhibition Assay[3]

The inhibitory activity of the compounds against PIM-1 kinase is determined using a commercially available kinase assay kit. The assay measures the amount of ADP produced from the kinase reaction.

-

Reaction Mixture Preparation: A reaction mixture containing PIM-1 enzyme, substrate peptide, and ATP is prepared in a kinase buffer.

-

Inhibitor Addition: The test compounds at various concentrations are added to the reaction mixture.

-

Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified time.

-

Detection: A kinase detection reagent is added to stop the reaction and to generate a signal (e.g., luminescence) that is proportional to the amount of ADP formed.

-

Signal Measurement: The signal is measured using a plate reader, and the IC50 values are calculated from the dose-response curves.

Visualizations

Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of complex biological processes and research methodologies.

Caption: Experimental workflow for the synthesis and cytotoxic evaluation of 6-aminonicotinonitrile derivatives.

Caption: Proposed mechanism of action via PIM-1 kinase inhibition leading to apoptosis and cell cycle arrest.

This guide underscores the potential of the 6-aminonicotinonitrile scaffold in the development of novel therapeutic agents. The presented data and methodologies offer a solid foundation for researchers to build upon, facilitating the design of next-generation derivatives with enhanced potency and selectivity. The visualized pathways provide a conceptual framework for understanding their mechanism of action, paving the way for further preclinical and clinical investigations.

References

- 1. brieflands.com [brieflands.com]

- 2. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-(Methylamino)nicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-(Methylamino)nicotinonitrile. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted values and data from structurally analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Molecular Structure and Properties

-

Chemical Name: this compound

-

Molecular Formula: C₇H₇N₃[1]

-

Molecular Weight: 133.15 g/mol [1]

-

Structure:

-

SMILES: CNC1=NC=C(C#N)C=C1[1]

-

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound based on the analysis of similar structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | s | 1H | H-2 (Pyridine) |

| ~7.6 | d | 1H | H-4 (Pyridine) |

| ~6.5 | d | 1H | H-5 (Pyridine) |

| ~5.5 | br s | 1H | N-H |

| ~2.9 | s | 3H | N-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C-6 (Pyridine) |

| ~152 | C-2 (Pyridine) |

| ~140 | C-4 (Pyridine) |

| ~118 | -C≡N |

| ~108 | C-5 (Pyridine) |

| ~100 | C-3 (Pyridine) |

| ~28 | N-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Sharp | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~2225 | Strong, Sharp | -C≡N Stretch (Nitrile)[3] |

| ~1600 | Strong | C=N and C=C Stretch (Pyridine ring) |

| ~1500 | Medium | N-H Bend |

| ~1350 | Medium | C-N Stretch |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 133 | High | [M]⁺ (Molecular Ion) |

| 132 | Moderate | [M-H]⁺ |

| 118 | Moderate | [M-CH₃]⁺ |

| 105 | Moderate | [M-HCN]⁺ |

| 91 | Low | [M-CH₃-HCN]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for the analysis of small organic molecules.

NMR Spectroscopy

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.6 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4]

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30 or similar).

-

Spectral Width: -2 to 10 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.[4]

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30 or similar).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the spectrum using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

FTIR Spectroscopy

-

Sample Preparation:

-

If the sample is a solid, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity. Place a small amount of the solid sample directly onto the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

-

Instrument Parameters:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty ATR crystal or a blank KBr pellet should be acquired and subtracted from the sample spectrum.[5]

-

-

Data Analysis:

-

Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups present in the molecule.

-

Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

For high-resolution mass spectrometry (HRMS), further dilute the sample to a concentration of 10-100 µg/mL.[6]

-

-

Instrument Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[7]

-

Mass Range: m/z 40-400.

-

Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 261715-36-0 [amp.chemicalbook.com]

- 3. scribd.com [scribd.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Data for 6-(Methylamino)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-(Methylamino)nicotinonitrile. Due to the limited availability of experimentally derived public data, this guide presents predicted spectral data obtained from computational models. It also includes a generalized, robust experimental protocol for acquiring NMR spectra for this and similar small organic molecules, alongside a logical synthesis workflow.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms and should be used as a reference for experimental verification. The predicted spectra were calculated for a sample dissolved in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 | Singlet | 1H | H2 |

| ~7.5 | Doublet | 1H | H4 |

| ~6.4 | Doublet | 1H | H5 |

| ~5.0 | Broad Singlet | 1H | NH |

| ~3.0 | Singlet | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C6 |

| ~158 | C2 |

| ~138 | C4 |

| ~119 | CN |

| ~118 | C3 |

| ~108 | C5 |

| ~28 | CH₃ |

Experimental Protocols

The following is a generalized experimental protocol for obtaining high-quality ¹H and ¹³C NMR spectra for small organic molecules such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh between 5-25 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.[1]

-